molecular formula C9H7NO4 B613829 Dopachrome CAS No. 3571-34-4

Dopachrome

Cat. No. B613829
CAS RN: 3571-34-4
M. Wt: 193.16 g/mol
InChI Key: VJNCICVKUHKIIV-UHFFFAOYSA-N
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Description

Dopachrome is a cyclization product of L-DOPA and is an intermediate in the biosynthesis of melanin . It may tautomerise to form DHICA .


Synthesis Analysis

Dopamine is essential for the biosynthesis of both melanin and sclerotin in insects . Drosophila has five aromatic-decarboxylase genes of which, only one is responsible for catalyzing the decarboxylation of dopa .


Molecular Structure Analysis

The color and redox properties of eumelanins are affected by the presence of the carboxyl groups in their indollic structural unit . The key reaction determining the amount of carboxyl groups in eumelanin is dopachrome conversion . In this conversion, 5,6-dihydroxylindole (DHI) is spontaneously formed through the elimination of the carboxyl group, namely decarboxylation, whereas the non-decarboxylated product 5,6-dihydroxylindole-2-carboxylic acid (DHICA) is also formed .


Chemical Reactions Analysis

Dopachrome conversion is a reaction that proceeds through proton rearrangements and forms a transient unstable species . There have been experimental difficulties in investigating the behavior of protons at the level of elementary reactions .


Physical And Chemical Properties Analysis

Dopachrome has a molar mass of 193.158 g·mol−1 . At room temperature, atmospheric pressure, and physiological pH (around 7.0), without enzymes, more than 95% of dopachrome slowly and spontaneously converts to DHI (with rate constant 4.0×10−4 s−1) .

Scientific Research Applications

  • Dopachrome conversion factor functions as an isomerase, catalyzing the conversion of dopachrome to dihydroxyindole-2-carboxylic acid (DHICA), an intermediate in melanin biosynthesis. This conversion is an isomeric rearrangement of hydrogen ions within the dopachrome molecule (Pawelek, 1990).

  • Macrophage Migration Inhibitory Factor (MIF) has tautomerase activity and catalyzes the conversion of D-dopachrome to DHICA. This activity suggests that MIF may mediate its biological effects through an enzymatic reaction, potentially modulating its immunoregulatory effects in vivo (Rosengren et al., 1996).

  • Dopachrome exhibits unique properties, such as instability at physiological pH, leading to the spontaneous formation of 5,6-dihydroxyindole (DHI) and CO2. The presence of specific metals or a melanocyte-specific enzyme can rapidly rearrange it to its more stable isomer form, DHICA. This process influences the solubility and color of the melanin formed (Pawelek, 1991).

  • Dopachrome's role in hypermelanosis has been studied, showing that various lightening agents can affect its formation during melanogenesis. This has implications for treatments targeting hyperpigmentation disorders (Ferioli et al., 2001).

  • The partial purification and characterization of a dopachrome converting factor, dopachrome tautomerase, from B16 mouse melanoma tumors show that this protein is distinct from tyrosinase and plays a role in melanin formation (Aroca et al., 1990).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

properties

IUPAC Name

5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCICVKUHKIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897147, DTXSID101205460
Record name Dopachrome
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URL https://comptox.epa.gov/dashboard/DTXSID30897147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dopachrome

CAS RN

3571-34-4, 13520-94-0
Record name Dopachrome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3571-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopachrome
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopachrome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DOPACHROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The concentration of enzyme, substrate and inhibitor was denoted as [E], [S] and [J], respectively. 80 microliters of 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of L-tyrosine in 0.067 M potassium phosphate buffer (pH 6.8), 40 microliters of inhibitor in 5% DMSO solution, and 40 microliters of mushroom tyrosinase solution were added to a 96-well microplate, to make the final concentration of each reagent to be: 0.2 mg/ml [S], and 96 units/ml [E], with varying [I]. 5% DMSO solution instead of an inhibitor solution was added to a blank solution and adjusted to the total volume of 200 microliters as control. The assay mixture was incubated at 37° C. The amount of dopachrome produced in the reaction mixture was measured at 475 nm in a microplate reader at different time periods. The percentage of inhibition of tyrosinase activity was calculated as follows: Inhibition(%)=[(A−B)−C−D)]/(A−B)×100
Quantity
40 μL
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Synthesis routes and methods II

Procedure details

To a 96-well plate, 40 μl of mushroom-derived tyrosinase (125 unit/ml; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), 120 μl of 3,4-dihydroxyphenylalanine that serves as a substrate (L-dopa; 5 mmol/l; dissolved in a 67 mmol/l phosphate buffer solution; Sigma), and 40 μl of an inhibitor solution were added. The plate was allowed to stand for 37° C. for 30 minutes. Then, the amount of dopachrome produced was determined by absorbance at 490 nm. Tyrosinase inhibitory activity was expressed as an inhibitory rate obtained by the following equation: Inhibitory Rate (%)=[(A−B)−(C−D)]/(A−B)×100
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120 μL
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Citations

For This Compound
10
Citations
JM PAWELEK - Pigment cell research, 1991 - Wiley Online Library
… melanoma cells on dopachrome absorbance at 475 mp … dopachrome. The lysate was incubated at room temperature with unlabeled dopachrome (upper) or I4C-labeled dopachrome (…
Number of citations: 182 onlinelibrary.wiley.com
A Palumbo, M d'Ischia, G Misuraca, G Prota - Biochimica et Biophysica Acta …, 1987 - Elsevier
… dopachrome are now chemically and kinetically well characterized [6], the subsequent fate of dopachrome … These authors reported that in the presence of zinc acetate dopachrome, …
Number of citations: 180 www.sciencedirect.com
S Ito, N Suzuki, S Takebayashi… - Pigment cell & …, 2013 - Wiley Online Library
The diversity of pigmentation in the skin, hair, and eyes of humans has been largely attributed to the diversity of p H in melanosomes with acidic p H being proposed to suppress …
Number of citations: 69 onlinelibrary.wiley.com
AM Körner, J Pawelek - Journal of investigative dermatology, 1980 - Elsevier
… , namely the conversion of dopachrome to 5,6dihydroxyindole… cells could rapidly convert dopachrome to a colorless … conversion of dopachrome to melanin. It appears that in the …
Number of citations: 232 www.sciencedirect.com
P Aroca, JC Garcia-Borron, F Solano… - Biochimica et Biophysica …, 1990 - Elsevier
… Its K m for dopachrome is around 100 pM… dopachrome oxidoreductase. Since the reaction catalyzed by the enzyme is a tautomeric shift on dopachrome, we would propose dopachrome …
Number of citations: 220 www.sciencedirect.com
RP Patel, MR Okun, LM Edelstein… - Journal of Investigative …, 1974 - core.ac.uk
… was actually converted to dopachrome, rather than acting as cofactor for the oxidation of dopa to dopachrome. The ability of peroxidase to convert tyrosine to dopachrome support!' the …
Number of citations: 25 core.ac.uk
M Merk, RA Mitchell, S Endres, R Bucala - Cytokine, 2012 - Elsevier
… protein called D-dopachrome tautomerase (D-DT). D-dopachrome tautomerase appears in … , human liver and rat organs that converts D-dopachrome to 5,6-dihydroxyindole [24]. In 1998…
Number of citations: 171 www.sciencedirect.com
H Sugimoto, M Taniguchi, A Nakagawa, I Tanaka… - Biochemistry, 1999 - ACS Publications
… of human d-dopachrome tautomerase at 1.54 Å resolution. d-Dopachrome tautomerase folds to … tautomerase activity of MIF and d-dopachrome tautomerase. The present structural study …
Number of citations: 167 pubs.acs.org
J Cabanes, F García-Cánovas, JA Lozano… - … Et Biophysica Acta (BBA …, 1987 - Elsevier
… In the pathway of melanin biosynthesis originating from L-tyrosine, the dopachrome … L-tyrosine to dopachrome; it explains the lag period present during the dopachrome accumulation as …
Number of citations: 184 www.sciencedirect.com
LJ Leonard, DW Townsend, RA King - Biochemistry, 1988 - ACS Publications
Revised Manuscript Received April 14, 1988 abstract: The conversion of dopachrome (DC) in the eumelanin pathway has been analyzed to determine the specific product and the role …
Number of citations: 92 pubs.acs.org

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